molecular formula C7H11NO2 B14468814 2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid CAS No. 71609-35-3

2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid

Cat. No.: B14468814
CAS No.: 71609-35-3
M. Wt: 141.17 g/mol
InChI Key: PMAYESAVKNWCAZ-UHFFFAOYSA-N
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Description

2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a nitrogen atom within a seven-membered ring, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate, leading to the formation of azepine derivatives . Another approach involves the use of aluminum (III) chloride and 1,1-dichloroethane at low temperatures, followed by treatment with sodium hydroxide and bromine .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of robust catalysts and optimized reaction conditions to facilitate the cyclization and subsequent functionalization of the azepine ring.

Chemical Reactions Analysis

Types of Reactions

2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The nitrogen atom in the azepine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, potassium carbonate, and bromine . Reaction conditions often involve moderate temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include various azepine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6,7-Tetrahydro-1H-azepine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activities

Properties

CAS No.

71609-35-3

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2,3,4,7-tetrahydro-1H-azepine-6-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-3-1-2-4-8-5-6/h3,8H,1-2,4-5H2,(H,9,10)

InChI Key

PMAYESAVKNWCAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(CNC1)C(=O)O

Origin of Product

United States

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